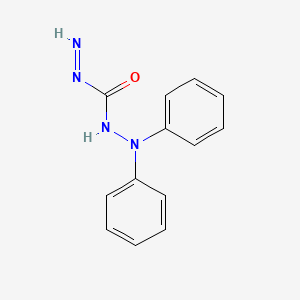

1-imino-3-(N-phenylanilino)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-imino-3-(N-phenylanilino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMGZQSBTPBYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background of Substituted Urea Compounds

Substituted ureas are a significant class of organic compounds characterized by the (R₂N)₂CO functional group, where R can be hydrogen, alkyl, or aryl groups. nih.gov These compounds are of great interest in both practical and theoretical chemistry. nih.gov The synthesis of substituted ureas can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or isocyanates, and rearrangements like the Hofmann, Curtius, and Lossen rearrangements which proceed through an isocyanate intermediate. orgsyn.orgwikipedia.org The versatility of these synthetic routes allows for the creation of a wide array of urea (B33335) derivatives with diverse properties and applications. nih.govnih.gov

Significance of Iminourea Frameworks in Contemporary Organic Chemistry

The iminourea framework, which contains a C=N double bond adjacent to the urea (B33335) moiety, represents a more specialized subclass. While specific research on 1-imino-3-(N-phenylanilino)urea is not available, the broader iminourea scaffold is recognized for its potential in the design of novel molecules. The incorporation of an imine group can influence the electronic properties and three-dimensional structure of the molecule, potentially leading to interesting reactivity and biological activity. Research on related Schiff bases of urea derivatives has shown, for instance, their potential as enzyme inhibitors. wikipedia.org

Overview of Academic Research Trajectories for 1 Imino 3 N Phenylanilino Urea

Established Reaction Pathways for this compound Synthesis

While specific literature detailing the synthesis of this compound is not extensively available, its structure suggests that its synthesis would rely on well-established principles of organic chemistry. The formation of this molecule can be dissected into the construction of the N-phenylaniline precursor, the formation of the urea (B33335) linkage, and the introduction of the imino group.

Precursor Synthesis and Functional Group Introduction

The synthesis of the key precursor, N-phenylaniline (diphenylamine), is a fundamental transformation in organic synthesis. A common and industrially significant method is the reaction of aniline (B41778) with phenol (B47542) in the presence of a catalyst at elevated temperatures. Another classical laboratory approach involves the Ullmann condensation, where an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) is coupled with an arylamine (aniline) in the presence of a copper catalyst and a base. More modern approaches utilize palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, which offers milder reaction conditions and broader substrate scope.

Once N-phenylaniline is obtained, it can serve as a nucleophile in subsequent reactions to form the urea structure.

Amidation and Condensation Reactions for Urea Linkage Formation

The formation of the urea linkage is a critical step. Several strategies are available for the synthesis of unsymmetrically substituted ureas. wikipedia.org

One of the most common methods involves the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of synthesizing this compound, N-phenylaniline could be reacted with a suitable isocyanate precursor that can be converted to the iminourea. A plausible pathway involves the use of a protected isocyanate or a reagent that generates the isocyanate in situ.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used. commonorganicchemistry.com The reaction of N-phenylaniline with phosgene would generate a carbamoyl (B1232498) chloride, which can then be reacted with an appropriate nitrogen-containing nucleophile to complete the urea structure. The use of CDI is often preferred due to its lower toxicity. commonorganicchemistry.com

Another approach is the reaction of amines with carbamates. For instance, N-phenylaniline could react with a reactive carbamate, such as an isopropenyl carbamate, to form the urea linkage. commonorganicchemistry.com

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also fundamental to forming amide and urea bonds. libretexts.org For instance, the reaction of a dicarboxylic acid with a diamine can lead to polyamides, and similar principles can be applied to urea synthesis. libretexts.org

The following table summarizes general conditions for urea formation:

| Method | Reactants | General Conditions |

| Isocyanate Addition | Amine, Isocyanate | Typically in a solvent like DMF, THF, or DCM at room temperature. commonorganicchemistry.com |

| Phosgene/Equivalents | Amine, Phosgene/Triphosgene/CDI | Often requires careful control of stoichiometry and reaction conditions to avoid side products. commonorganicchemistry.com |

| Carbamate Reaction | Amine, Reactive Carbamate (e.g., isopropenyl carbamate) | Can provide a more controlled reaction compared to isocyanates. commonorganicchemistry.com |

| Curtius Rearrangement | Carboxylic Acid (to form isocyanate intermediate) | Involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. commonorganicchemistry.com |

Strategies for Imino Group Formation

The introduction of the imino group (=NH) onto the urea nitrogen is a challenging transformation. Direct formation is not common, and it is often achieved through modification of a pre-existing urea or a related functional group.

One potential strategy is the oxidation of a corresponding hydrazine (B178648) derivative. For example, if a 1-amino-3-(N-phenylanilino)urea could be synthesized, a subsequent mild oxidation step might yield the desired iminourea.

Another possibility involves the condensation of a pre-formed urea with a reagent that can introduce the imino functionality. This might involve a reaction with a source of "NH," although such reagents are highly reactive and non-selective.

A more plausible approach could be the derivatization of a thiourea (B124793). The synthesis of a thiourea analog, 1-thio-3-(N-phenylanilino)urea, could be followed by desulfurization and simultaneous imine formation, potentially using specific carbodiimide (B86325) or related reagents.

Catalytic Approaches in Substituted Urea Synthesis Relevant to this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and, by extension, N-aryl ureas. organic-chemistry.orgdigitellinc.com An efficient method for the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) has been reported, allowing for the one-pot synthesis of unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas. nih.govmit.edu This protocol is tolerant of a wide range of functional groups. nih.govmit.edu

The general scheme for this reaction involves the palladium-catalyzed formation of an aryl isocyanate from an aryl halide and sodium cyanate, which then reacts in situ with an amine to form the urea. nih.gov

Table of Palladium-Catalyzed Urea Synthesis:

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Yield (%) | Reference |

| 4-Chlorotoluene | Aniline | Pd2(dba)3 / L1 | 85 | nih.gov |

| 1-Chloro-4-nitrobenzene | Benzylamine | Pd2(dba)3 / L1 | 78 | nih.gov |

| Phenyl triflate | Morpholine | Pd2(dba)3 / L1 | 92 | nih.gov |

Yields are illustrative and depend on specific reaction conditions.

These palladium-catalyzed methods offer a versatile route to complex ureas and could be adapted for the synthesis of precursors to this compound.

Transamination Reactions for Iminourea Systems

Transamination is a chemical reaction that involves the transfer of an amino group from one molecule to another. wikipedia.org In biochemistry, it is a key process in amino acid metabolism, catalyzed by transaminase enzymes. wikipedia.org This reaction typically involves the transfer of an amino group to a keto acid. taylorandfrancis.com

While the direct application of classical biochemical transamination to the synthesis of an iminourea from a corresponding carbonyl precursor is not a standard synthetic method, the principle of amino group transfer could be conceptually applied. A non-enzymatic transamination could potentially be envisioned, where a pre-formed carbonyl analog of the target molecule reacts with an amine source under specific catalytic conditions. However, this remains a speculative approach for this particular class of compounds, as transamination is more commonly associated with the synthesis of amines and amino acids. wikipedia.orgnih.gov

Mechanistic Investigations of this compound Synthesis

Due to the absence of published synthetic routes for this compound, there are no corresponding mechanistic studies to report. The investigation of reaction mechanisms is contingent upon the existence of a known and reproducible synthetic method.

Detailed Reaction Mechanisms of Key Synthetic Steps

Information regarding the detailed reaction mechanisms for the synthesis of this compound is not available in the scientific literature.

Stereochemical Control and Regioselectivity in Synthesis

There is no published research on the stereochemical control or regioselectivity in the synthesis of this compound. Such studies would require an established synthetic protocol to investigate the spatial arrangement of atoms and the orientation of the reaction.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide critical insights into the molecular framework, connectivity, and electronic environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the two phenyl rings will likely appear in the range of δ 6.8-7.5 ppm. rsc.orgrsc.orgchemicalbook.com The exact chemical shifts and coupling patterns would be influenced by the substitution pattern and the electronic effects of the urea and imino functionalities. The NH protons are anticipated to show broad signals, with their chemical shifts being sensitive to solvent and concentration. Specifically, the diphenylamine (B1679370) NH proton might appear as a broad singlet. rsc.org The imino (=NH) and urea (-NH-) protons would also present as distinct, exchangeable signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. researchgate.netchemicalbook.com The imino carbon (=C=N) would also have a distinct resonance. The aromatic carbons of the phenyl rings would appear in the typical downfield region of δ 115-150 ppm, with the carbons directly attached to nitrogen atoms showing characteristic shifts. rsc.org For instance, in diphenylamine, the aromatic carbons resonate at approximately 142.9, 129.1, 120.8, and 117.6 ppm. rsc.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct information about the nitrogen environments. The three distinct nitrogen atoms in this compound—the diphenylamino nitrogen, the urea nitrogen, and the imino nitrogen—would each exhibit a unique chemical shift, providing unambiguous evidence of the compound's structure. The study of [¹³C,¹⁵N₂]-urea has shown that proton exchange rates can significantly influence the observed spectra. acs.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 6.8 - 7.5 | 115 - 150 |

| NH (Diphenylamine) | Broad, variable | - |

| NH (Urea) | Broad, variable | - |

| =NH (Imino) | Broad, variable | - |

| C=O (Urea) | - | 155 - 165 |

| C=N (Imino) | - | ~150 |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify adjacent protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connectivity between the phenyl rings, the urea moiety, and the imino group. For example, correlations would be expected between the phenyl protons and the urea carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule in solution, for instance, the relative orientation of the phenyl rings.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the urea and imino groups would likely appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea group is a strong and characteristic band, typically observed around 1630-1680 cm⁻¹. researchgate.net The C=N stretching of the imino group would be expected in the region of 1640-1690 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl rings would appear in the 1400-1600 cm⁻¹ region. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric vibrations of the phenyl rings would be prominent in the Raman spectrum. The C=C stretching modes of the phenyl rings are expected to be observed around 1600 cm⁻¹. orientjchem.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | Weak |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=O Stretch (Urea) | 1630 - 1680 | Moderate |

| C=N Stretch (Imino) | 1640 - 1690 | Moderate |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the aromatic rings and the conjugated imino-urea moiety.

The presence of two phenyl rings attached to nitrogen atoms suggests that the spectrum will show similarities to that of diphenylamine, which exhibits absorption maxima. libretexts.org Benzene itself has absorption bands around 184, 204, and 256 nm. quimicaorganica.org Conjugation and the presence of heteroatoms with lone pairs, as in this compound, typically lead to a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. quimicaorganica.org

The electronic transitions are likely to be of the π → π* and n → π* types. The intense absorptions at shorter wavelengths can be attributed to π → π* transitions within the phenyl rings and the conjugated system. The weaker n → π* transitions, originating from the lone pairs on the nitrogen and oxygen atoms, are expected to appear at longer wavelengths. For N,N'-diphenylurea in methanol, an absorption maximum is observed. spectrabase.com

Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy. thieme-connect.com

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would yield characteristic fragment ions. acs.orgnih.gov The fragmentation pathways of N,N'-substituted ureas have been studied, and similar patterns would be expected for the title compound. researchgate.net Key fragmentation pathways would likely involve:

Cleavage of the C-N bonds of the urea and imino groups.

Formation of ions corresponding to diphenylamine and phenyl isocyanate fragments.

Loss of small neutral molecules such as CO, NH₃, and HNCO.

The analysis of these fragment ions would allow for the confirmation of the proposed structure and the connectivity of the different functional groups within the molecule.

Chemical Reactivity and Transformative Pathways of 1 Imino 3 N Phenylanilino Urea

General Chemical Transformations

Oxidation Reactions and Pathways

No specific studies on the oxidation of 1-imino-3-(N-phenylanilino)urea have been reported. However, drawing parallels from the chemistry of related diarylamine and urea (B33335) derivatives, one could postulate potential oxidation pathways. For instance, the oxidation of diarylamines can lead to the formation of N-arylpyridoindazolium salts through intramolecular cyclization. nih.govnih.gov The presence of the imino group and the N-phenylanilino moiety in the target molecule suggests that it could undergo complex oxidative transformations, potentially involving the nitrogen atoms. The specific products and mechanisms would be highly dependent on the oxidizing agent and reaction conditions. Without experimental data, any proposed pathway remains purely speculative.

Hydrolysis Reactions and Kinetic Studies

The hydrolysis of urea and its derivatives is a well-documented process, often catalyzed by acids, bases, or enzymes. This reaction typically yields ammonia (B1221849) and carbon dioxide or their derivatives. While the hydrolysis of simpler ureas has been a subject of kinetic studies, there is a conspicuous absence of such research for this compound. The bulky N-phenylanilino substituent would likely exert significant steric and electronic effects on the reactivity of the urea and imino functionalities, influencing the rate and mechanism of hydrolysis. However, without empirical data, it is impossible to provide a quantitative assessment of its hydrolytic stability or the kinetics of its decomposition.

Coordination Chemistry of this compound and Analogous Iminourea Ligands

The coordination chemistry of iminourea-containing ligands is an area of active research due to their potential to form stable metal complexes with diverse applications.

Ligand Design and Potential Coordination Sites

The molecular structure of this compound presents several potential coordination sites for metal ions. The imino nitrogen, the urea carbonyl oxygen, and the nitrogen atoms of the N-phenylanilino group could all potentially act as donor atoms. The specific coordination mode would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions. The presence of multiple potential donor sites suggests that it could act as a mono- or polydentate ligand, potentially forming chelate rings with metal centers.

Synthesis and Characterization of Metal Complexes Incorporating Iminourea Scaffolds

While there is a body of research on the synthesis and characterization of metal complexes with various urea and thiourea (B124793) derivatives, no studies have been found that specifically report the synthesis of metal complexes with this compound as a ligand. The synthesis of related Schiff base diphenyl urea derivatives has been reported, and these compounds have been characterized using techniques such as NMR and IR spectroscopy. nih.gov It is plausible that similar synthetic strategies could be employed to prepare metal complexes of the target compound.

Structural Elucidation of Metal-Iminourea Coordination Compounds

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds. While crystal structures of various metal complexes with related ligands like substituted ureas and thioureas have been determined, there are no published crystal structures for complexes of this compound. Such structural data would be invaluable for confirming the coordination modes and understanding the nature of the metal-ligand interactions.

Investigation of Reactivity and Catalytic Activities of Metal-Iminourea Complexes

The iminourea scaffold present in this compound is an effective chelating ligand for a variety of metal ions. The imino nitrogen and the carbonyl oxygen of the urea group can coordinate to a metal center, forming a stable five- or six-membered ring. The specific N-phenylanilino substituent significantly influences the electronic and steric environment of the metal's coordination sphere.

The reactivity of these metal-iminourea complexes is a subject of research interest, particularly concerning their potential as catalysts. The nature of the coordinated metal ion is a primary determinant of catalytic activity. nih.gov For instance, complexes involving transition metals like iron, cobalt, nickel, or copper are often explored for their ability to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. The N-phenylanilino group can modulate the Lewis acidity of the metal center and influence substrate access to the catalytic site.

Table 1: Potential Catalytic Applications of Metal-Iminourea Complexes

| Metal Center (M) | Potential Catalytic Reaction | Substrate Example | Product Example |

| Iron (Fe) | Oxidation of alcohols | Secondary Alcohols | Ketones |

| Cobalt (Co) | Polymerization of olefins | Ethylene | Polyethylene |

| Nickel (Ni) | Cross-coupling reactions | Aryl halides | Biaryls |

| Copper (Cu) | Azide-alkyne cycloaddition | Phenylacetylene, Benzyl azide (B81097) | Triazole derivative |

| Palladium (Pd) | C-H activation/arylation | Benzene | Biphenyl |

This table presents hypothetical catalytic activities based on the known behavior of similar metal-imino and metal-urea complexes.

Derivatization and Functionalization Strategies

The structure of this compound offers multiple avenues for derivatization and functionalization. Key reactive sites include the two aromatic rings of the N-phenylanilino group, the imino double bond, and the N-H protons of the urea linkage. These sites allow for a range of chemical transformations to synthesize novel compounds with tailored properties.

Electrophilic and Nucleophilic Substitution on Aromatic Moieties

The N-phenylanilino group contains two distinct aromatic rings susceptible to substitution reactions.

Electrophilic Aromatic Substitution: The phenyl ring directly attached to the aniline-type nitrogen is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. This directs incoming electrophiles primarily to the ortho and para positions. Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily on this ring. The second phenyl ring, attached to the urea nitrogen, is also activated, though the activating effect is modulated by the larger iminourea structure. nih.gov Careful control of reaction conditions would be necessary to achieve selective monosubstitution and avoid the formation of multiple substitution products.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the electron-rich phenyl rings of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2) on the aromatic ring to facilitate attack by a nucleophile. Therefore, derivatization via nucleophilic substitution would likely be a two-step process: initial introduction of an activating group via electrophilic substitution, followed by the nucleophilic displacement.

Table 2: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent | Target Ring | Expected Position of Substitution | Potential Product |

| Electrophilic (Bromination) | Br₂/FeBr₃ | Aniline (B41778) Ring | ortho, para | Bromo-substituted derivative |

| Electrophilic (Nitration) | HNO₃/H₂SO₄ | Aniline Ring | ortho, para | Nitro-substituted derivative |

| Electrophilic (Sulfonation) | Fuming H₂SO₄ | Aniline Ring | para | Sulfonic acid derivative |

| Electrophilic (Friedel-Crafts Acylation) | CH₃COCl/AlCl₃ | Phenylurea Ring | ortho, para | Acetyl-substituted derivative |

| Nucleophilic Aromatic Substitution | NaOCH₃ | Nitro-activated Ring | ipso-position of leaving group | Methoxy-substituted derivative |

This table outlines plausible substitution reactions. Product distribution depends on steric hindrance and reaction conditions.

Chemical Modifications of the Imino and Urea Linkages

The imino and urea functionalities are key reactive centers for modifying the core structure of the molecule.

Imino Group (C=N) Modifications: The carbon-nitrogen double bond of the imino group is susceptible to several transformations. It can be readily hydrolyzed under aqueous acidic or basic conditions to yield N-aminodiphenylamine and an appropriate carbonyl-containing urea fragment. A significant modification is the reduction of the imine to a secondary amine using hydride reagents like sodium borohydride (B1222165) (NaBH₄), transforming the iminourea into a saturated urea derivative. Furthermore, the imine can undergo addition reactions where nucleophiles attack the electrophilic imine carbon.

Urea Linkage Modifications: The urea moiety offers several handles for functionalization. The N-H protons can be deprotonated by a strong base and the resulting anions can be alkylated or acylated. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to arylate the urea nitrogens, introducing new aryl groups. organic-chemistry.org Under more forcing conditions, transamidation reactions with primary or secondary amines can lead to the displacement of the N-phenylanilino group to form new urea derivatives. rsc.orgorganic-chemistry.org This reactivity allows for the synthesis of a diverse library of related compounds. nih.govresearchgate.netnih.govnih.gov

Table 3: Potential Modifications of Imino and Urea Linkages

| Functional Group | Reaction Type | Reagent/Condition | Modification Outcome |

| Imino | Reduction | NaBH₄ | Conversion of C=N to CH-NH |

| Imino | Hydrolysis | H₃O⁺ | Cleavage to an amine and a carbonyl compound |

| Imino | Addition | Grignard Reagent (R-MgBr) | Formation of a new C-C bond and a secondary amine |

| Urea | N-H Alkylation | NaH, then R-X | Attachment of an alkyl group to a urea nitrogen |

| Urea | N-H Arylation | Aryl-Br, Pd catalyst, base | Attachment of an aryl group to a urea nitrogen |

| Urea | Transamidation | R₂NH, heat | Exchange of the N-phenylanilino group |

Theoretical and Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focusing on the chemical compound "this compound" are not publicly available at this time.

While the principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to understand the structure, reactivity, and electronic properties of a vast array of organic molecules, including various urea derivatives, our investigation reveals a significant gap in the research concerning this specific imino-urea compound.

The requested in-depth analysis, which would include:

Quantum Chemical Calculations for Electronic and Molecular Structure:

Density Functional Theory (DFT) applications for ground state properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and energy gaps.

Calculation of global reactivity descriptors such as ionization potential, electronegativity, hardness, softness, and electrophilicity.

Computational Modeling of Reaction Mechanisms and Kinetics:

Identification of transition states and calculation of energy barriers.

Theoretical elucidation of reaction intermediates.

could not be compiled due to the absence of published research data for "this compound" or a sufficiently close structural analog.

General computational methodologies for similar compounds, such as N,N'-diphenylurea and other substituted ureas, are well-established in the field of theoretical chemistry. These studies typically employ DFT methods to explore conformational preferences, analyze electronic structures through HOMO-LUMO energy calculations, and predict reactivity. However, without specific research focused on the unique "this compound" structure, any attempt to provide the requested data tables and detailed findings would be speculative and not adhere to the standards of scientific accuracy.

Further research and dedicated computational studies are required to elucidate the specific theoretical and computational characteristics of "this compound". Such studies would be invaluable for understanding its potential reactivity, stability, and electronic behavior, which are crucial for any potential applications.

Theoretical and Computational Chemistry Studies of 1 Imino 3 N Phenylanilino Urea

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For 1-imino-3-(N-phenylanilino)urea, computational methods are instrumental in interpreting its electronic and structural characteristics.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations, often performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), can elucidate the nature of its electronic transitions. nih.gov These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The analysis of the molecular orbitals involved can characterize these transitions, for instance, as π → π* or n → π* transitions, which are common in molecules with conjugated systems and heteroatoms.

A hypothetical TD-DFT study of this compound in a solvent like ethanol (B145695) might predict several absorption bands. The primary absorption bands would likely be attributed to π → π* transitions within the phenyl rings and the delocalized electrons across the urea (B33335) and imino groups. The correlation between the computationally predicted λmax values and those obtained from experimental UV-Vis spectroscopy serves as a validation of the chosen computational model and provides a deeper understanding of the electronic structure of the molecule.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.45 | HOMO -> LUMO | π → π |

| 265 | 0.28 | HOMO-1 -> LUMO | π → π |

| 230 | 0.15 | HOMO-2 -> LUMO+1 | π → π* |

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data, can aid in the assignment of complex spectra and confirm the molecular structure.

Similarly, the calculation of vibrational frequencies through methods like DFT can predict the infrared spectrum of this compound. By analyzing the normal modes of vibration, specific absorption bands in the experimental IR spectrum can be assigned to the stretching, bending, and torsional motions of particular functional groups within the molecule, such as N-H, C=O, C=N, and C-N bonds.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for selected nuclei of this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N-H) | 8.5 | 8.7 |

| ¹H (Imino N-H) | 9.2 | 9.4 |

| ¹³C (C=O) | 158.0 | 160.2 |

| ¹³C (C=N) | 165.4 | 167.1 |

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for key functional groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3400 | 3425 |

| C=O Stretch | 1680 | 1695 |

| C=N Stretch | 1650 | 1660 |

| N-H Bend | 1550 | 1565 |

Advanced Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical and chemical properties. Computational modeling provides a powerful lens to explore these aspects at a molecular level.

Theoretical Treatment of Hydrogen Bonding Interactions

This compound possesses several hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imino nitrogen). These sites can lead to the formation of intramolecular hydrogen bonds, which influence the molecule's conformation, as well as intermolecular hydrogen bonds, which are critical in the solid state and in solution. rsc.orgnih.gov

Theoretical methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these hydrogen bonds. These analyses can identify bond critical points, determine the electron density at these points, and calculate the stabilization energy associated with the hydrogen bonding interactions. This provides a detailed picture of the strength and nature of these non-covalent interactions.

Quantification of π-Stacking Interactions

The presence of two phenyl rings in this compound suggests the possibility of π-stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. These interactions can play a significant role in the packing of the molecule in the crystalline state and in its aggregation behavior in solution. rsc.org

Computational methods, including high-level ab initio calculations and DFT with dispersion corrections (DFT-D), are essential for accurately quantifying the strength of these relatively weak interactions. By analyzing the potential energy surface of a dimer of this compound, the preferred geometries and interaction energies of π-stacking configurations can be determined.

Table 4: Hypothetical Interaction Energies for Dimers of this compound

| Dimer Configuration | Predominant Interaction | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bonding | -8.5 |

| Offset Stacked | π-Stacking | -3.2 |

| T-shaped | C-H...π Interaction | -2.1 |

Advanced Applications in Materials Science and Technology

Optical and Optoelectronic Applications of 1-imino-3-(N-phenylanilino)urea Derivatives

The unique molecular structure of this compound derivatives, characterized by the presence of phenyl, anilino, and urea (B33335) functionalities, imparts them with interesting optical and optoelectronic properties. These properties are being actively investigated for various high-tech applications.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Urea is a well-established benchmark material in NLO studies. nih.gov The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. Theoretical studies on similar urea derivatives have shown that substitutions on the phenyl rings can significantly enhance the molecular first hyperpolarizability (β), a key parameter for second-order NLO activity. physchemres.org For instance, computational studies on D-A (donor-acceptor) type systems have demonstrated that the introduction of different substituent groups can lead to a substantial increase in the β value, making them promising candidates for NLO applications. physchemres.org While direct experimental data for this compound is not extensively documented, the general principles derived from related compounds suggest a strong potential for NLO applications.

Table 1: Calculated Non-linear Optical Properties of a Model Urea Derivative

| Property | Value | Unit | Reference |

| Dipole Moment (µ) | 2.76 - 6.96 | D | nih.gov |

| Polarizability (α) | 6.09 - 10.75 x 10⁻²⁴ | esu | nih.gov |

| First Hyperpolarizability (β) | Varies with substitution | esu | physchemres.org |

This table presents data for a model urea derivative to illustrate the potential NLO properties. Specific values for this compound would require dedicated experimental or computational analysis.

Potential in Photovoltaic Devices

The search for efficient and cost-effective materials for photovoltaic devices is a major driver of materials research. Organic compounds, including urea derivatives, are being explored as potential components in organic solar cells. The performance of such devices is intrinsically linked to the electronic properties of the materials used, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical parameter that determines the open-circuit voltage and the absorption spectrum of a solar cell. nih.gov Theoretical calculations on related triazine derivatives have shown that the energy gap can be tuned by modifying the molecular structure, which in turn influences their reactivity and potential for charge transfer, a crucial process in photovoltaic energy conversion. nih.gov

Exploration for Optical Waveguide Materials

Polymer-based optical waveguides are integral components in integrated optics and optoelectronics due to their ease of fabrication and potential for integration. researchgate.netalzahra.ac.ir Materials used for optical waveguides must exhibit low optical loss and a specific refractive index profile to confine and guide light effectively. nih.govresearchgate.net While research on this compound for this specific application is nascent, the incorporation of highly polarizable groups, such as those present in this molecule, into a polymer matrix could potentially lead to materials with a high refractive index. The development of such materials is crucial for the fabrication of compact and efficient waveguide-based devices. nih.gov

Role in Dye and Pigment Chemistry

Urea and its derivatives have a long-standing history in the dye industry. They are often used as auxiliaries in dyeing processes to enhance dye solubility and fixation. researchgate.netjacquardproducts.com Specifically, urea acts as a humectant, slowing the drying process and allowing for deeper and more vibrant shades. jacquardproducts.com Certain phenyl urea derivatives have been synthesized and utilized as bifunctional reactive dyes for cotton fabrics, demonstrating good fastness properties. researchgate.net The chromophoric groups within the dye molecule are responsible for the color, while the reactive groups form covalent bonds with the fabric, leading to excellent wash fastness. orientjchem.org The structure of this compound, with its multiple phenyl and amino groups, provides a versatile scaffold for the design of new dye molecules with tailored colors and properties. The introduction of sulfonic acid or other auxochromic groups can further enhance their solubility and dyeing performance. orientjchem.org

Development of Advanced Functional Materials

The versatility of the urea functional group extends to the development of advanced functional materials with tailored properties.

Incorporation into Polymeric Systems for Enhanced Properties

Polyureas are a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance, which stem from the strong hydrogen bonding between the urea linkages. nih.gov These polymers find applications in a wide range of fields, from coatings and elastomers to advanced composites. nih.gov The incorporation of specific functional moieties, such as the N-phenylanilino group, into a polyurea backbone can impart novel properties to the resulting polymer. For instance, the introduction of such aromatic groups could enhance the thermal stability and modify the solubility of the polymer in organic solvents. nih.gov Furthermore, the synthesis of segmented polyureas, where soft and hard segments are combined, allows for the fine-tuning of the material's mechanical properties, ranging from rigid plastics to flexible elastomers. researchgate.net While the direct polymerization of this compound is a subject for future research, the principles of polyurea chemistry suggest that it could be a valuable monomer for the creation of new high-performance polymers.

Research Findings on the Self-Assembly of this compound Remain Elusive

Despite a comprehensive search of available scientific literature and chemical databases, specific research findings, detailed data, and established self-assembly characteristics for the chemical compound this compound are not presently available.

While the fundamental principles governing the self-assembly of urea derivatives are well-documented, forming a cornerstone of supramolecular chemistry, direct studies on the supramolecular behavior of this compound have not been reported in the accessible literature. The molecular structure of this compound, featuring a urea core flanked by an imino group and an N-phenylanilino moiety, suggests a rich potential for forming ordered supramolecular architectures through non-covalent interactions.

The urea functional group is a powerful motif in supramolecular chemistry, renowned for its ability to form strong and directional hydrogen bonds. nih.govgoogle.com The two N-H protons on a standard urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This capacity for self-complementary hydrogen bonding often leads to the formation of one-dimensional tapes or ribbons, which can further associate into more complex structures like fibers, gels, and liquid crystals. nih.gov

In the specific case of this compound, several key structural features would be expected to influence its self-assembly:

Hydrogen Bonding Sites: The molecule contains multiple potential hydrogen bond donors and acceptors. The N-H groups within the urea and anilino fragments, alongside the imino nitrogen and the urea oxygen, could participate in intricate hydrogen-bonding networks. The precise geometry and strength of these bonds would dictate the packing of the molecules.

Aromatic Stacking: The presence of two phenyl rings introduces the possibility of π-π stacking interactions. These interactions, operating in concert with hydrogen bonding, could play a significant role in stabilizing the resulting supramolecular structures and influencing their electronic and photophysical properties.

The study of analogous N,N'-diaryl ureas has shown that the nature and position of substituents on the phenyl rings can dramatically alter the self-assembly behavior, leading to different crystal packing arrangements and supramolecular structures. nih.gov For instance, the introduction of groups that can form additional hydrogen bonds or alter the electronic nature of the aromatic rings can tune the stability and properties of the resulting materials. nih.gov

While these general principles provide a framework for predicting the potential self-assembly of this compound, the absence of empirical data means that its specific characteristics remain a subject for future investigation. Detailed research, including single-crystal X-ray diffraction, spectroscopy (FTIR, NMR), and microscopy (SEM, TEM, AFM), would be required to elucidate the precise hydrogen-bonding motifs, the role of π-π stacking, and the morphology of any supramolecular materials formed by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.